molecular formula C19H20N4O2S2 B12191353 (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191353
M. Wt: 400.5 g/mol
InChI Key: WAAGJFLCOKUSTK-SSZFMOIBSA-N
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Description

The compound (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoxaline ring, a thiazolidinone core, and a morpholine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the formation of the thiazolidinone ring. The final step involves the introduction of the morpholine group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline ring, resulting in the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxaline derivatives, and various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with DNA, leading to the inhibition of DNA replication and transcription. The thiazolidinone core can interact with enzymes, inhibiting their activity and leading to cell death. The morpholine moiety enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-Acetyl-L-tryptophan

Uniqueness

Compared to similar compounds, (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a quinoxaline ring, a thiazolidinone core, and a morpholine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-3-(3-morpholin-4-ylpropyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O2S2/c24-18-16(13-14-3-1-4-15-17(14)21-6-5-20-15)27-19(26)23(18)8-2-7-22-9-11-25-12-10-22/h1,3-6,13H,2,7-12H2/b16-13-

InChI Key

WAAGJFLCOKUSTK-SSZFMOIBSA-N

Isomeric SMILES

C1COCCN1CCCN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S

Canonical SMILES

C1COCCN1CCCN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S

Origin of Product

United States

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